1-Naphthol-3,6-disulfonic acid chemical structure and properties
1-Naphthol-3,6-disulfonic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1-Naphthol-3,6-disulfonic acid. This compound, also known as 4-hydroxynaphthalene-2,7-disulfonic acid or RG acid, is a significant intermediate in the synthesis of various organic molecules, particularly azo dyes. While its role as a pharmaceutical intermediate is noted, its primary applications lie in the chemical and dye manufacturing industries.
Chemical Structure and Identification
1-Naphthol-3,6-disulfonic acid is an organic compound featuring a naphthalene (B1677914) core substituted with one hydroxyl (-OH) group and two sulfonic acid (-SO₃H) groups.
IUPAC Name: 4-hydroxynaphthalene-2,7-disulfonic acid[1][2]
Synonyms: 1-Hydroxy-3,6-naphthalenedisulfonic acid, RG acid, Violet acid[3]
Molecular Formula: C₁₀H₈O₇S₂[1][2]
The structure consists of a naphthalene bicyclic system. The hydroxyl group is located at position 1, and the two sulfonic acid groups are at positions 3 and 6. The compound is often supplied and used as its disodium (B8443419) salt.
Physicochemical and Quantitative Properties
1-Naphthol-3,6-disulfonic acid is typically a solid at room temperature and is soluble in water. The presence of two sulfonic acid groups makes it a strong acid. The quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 304.3 g/mol (Acid) | [1] |
| 348.26 g/mol (Disodium Salt, anhydrous) | [4] | |
| Appearance | Grey to brownish or white to off-white powder | [4] |
| Melting Point | > 300 °C | [4] |
| Density | 1.816 g/cm³ | [4] |
| Solubility | Soluble in water | |
| Acidity (pKa) | Sulfonic acid groups: Strongly acidic (pKa < 1, predicted). Hydroxyl group: Experimental value not readily available in cited literature. | [4][5] |
| CAS Number | 578-85-8 (Acid) | [1] |
| 20349-39-7 (Disodium Salt) | [4] | |
| 330581-20-9 (Disodium Salt Hydrate) |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 1-Naphthol-3,6-disulfonic acid are provided below.
Synthesis from 1-Amino-8-naphthol-3,6-disulfonic acid (H-Acid)
A common method for preparing 1-Naphthol-3,6-disulfonic acid is through the reductive deamination of 1-Amino-8-naphthol-3,6-disulfonic acid (H-Acid) via a diazonium salt intermediate.
Overall Reaction: 1-Amino-8-naphthol-3,6-disulfonic acid → [Diazonium Salt Intermediate] → 1-Naphthol-3,6-disulfonic acid
Methodology:
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Diazotization:
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Suspend 20g of 1-Amino-8-naphthol-3,6-disulfonic acid in approximately 95 mL of water.
-
Adjust the pH to 7.0 by adding 10 N sodium hydroxide (B78521) solution to dissolve the H-Acid.
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Add a stoichiometric amount of 4 N sodium nitrite (B80452) solution to the mixture.
-
In a separate beaker, prepare a solution of 25 mL of 10 N hydrochloric acid over 78 g of ice to achieve a temperature of approximately -10 °C.
-
Slowly add the H-Acid/sodium nitrite solution to the ice/acid mixture over 4 hours, maintaining the temperature between 0-5 °C to form the diazonium salt suspension.
-
-
Reductive Deamination (Example using Glucose):
-
Filter the formed diazonium salt from the reaction mixture.
-
Suspend the diazonium salt in 105 mL of water.
-
Prepare a slurry of 8.33 g of glucose in 20 mL of water and add it to the diazonium salt suspension.
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Prepare 80 mL of 12.5% sodium hydroxide solution and heat it to 80 °C.
-
Add the diazonium salt/glucose suspension to the hot sodium hydroxide solution over one hour.
-
Maintain the reaction at 80 °C for several hours (e.g., 3 hours) to ensure the complete splitting of the diazo group.
-
-
Purification and Isolation:
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Add 2 to 5 times the reaction volume of ethanol (B145695) to precipitate inorganic salts.
-
Filter the mixture to remove the precipitated salts.
-
Evaporate the ethanol-water filtrate to dryness to obtain the crude product.
-
The product can be further purified by recrystallization if necessary. The yield is typically around 69-70%.
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Analytical Method: High-Performance Liquid Chromatography (HPLC)
This representative HPLC method is based on protocols for analyzing naphthalenedisulfonic acid isomers and can be adapted for the quantitative analysis of 1-Naphthol-3,6-disulfonic acid.
Methodology:
-
Standard Preparation:
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Accurately weigh a reference standard of 1-Naphthol-3,6-disulfonic acid and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 20, 40, 60 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample to be analyzed in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: 40% Methanol in water, containing 4.5 mmol/L tetrabutylammonium (B224687) bromide (TBAB) as an ion-pairing agent. Adjust pH if necessary with a suitable acid (e.g., HCl).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Detector: UV-Vis Detector.
-
Detection Wavelength: 280 nm.[3]
-
Column Temperature: Ambient or controlled at 30 °C.
-
-
Analysis:
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Inject the series of standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of 1-Naphthol-3,6-disulfonic acid in the sample by comparing its peak area to the calibration curve.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of 1-Naphthol-3,6-disulfonic acid.
Caption: Workflow for the quantitative analysis by HPLC.
Applications
1-Naphthol-3,6-disulfonic acid is a versatile chemical intermediate with several industrial applications:
-
Dye and Pigment Manufacturing: It is a crucial precursor in the synthesis of a wide range of azo dyes used in the textile, leather, and paper industries.[4]
-
Cosmetic Industry: Utilized in the formulation of certain hair dyes due to its coloring properties.[4]
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Analytical Chemistry: Employed in various colorimetric assays and as a reagent for detecting specific chemical species.[4]
-
Pharmaceutical Industry: It serves as an intermediate in the synthesis of certain pharmaceutical compounds and active pharmaceutical ingredients (APIs).[4]
Safety and Handling
Based on GHS classifications, 1-Naphthol-3,6-disulfonic acid is considered an irritant.
-
Hazard Statements:
-
Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. Naphthalene-2-sulfonic acid | 120-18-3 [chemicalbook.com]
- 2. 1-Naphthol-3,6-disulfonic acid | C10H8O7S2 | CID 43853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 4. Naphthalene-2-sulfonic acid CAS#: 120-18-3 [m.chemicalbook.com]
- 5. Reddit - The heart of the internet [reddit.com]
